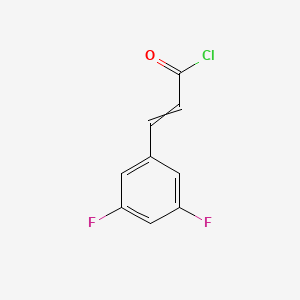
(2-Bromo-2-cyclohexylethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-2-cyclohexylethyl)cyanamide is an organic compound with the molecular formula C9H15BrN2 It features a bromine atom, a cyclohexyl group, and a cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-cyclohexylethyl)cyanamide typically involves the electrophilic cyanation of secondary amines. One common method uses cyanogen bromide (BrCN) as the reagent. The reaction proceeds under mild conditions, often at room temperature, and involves the nucleophilic addition of the amine to the cyanogen bromide, followed by desulfurization .
Industrial Production Methods
Industrial production of substituted cyanamides, including this compound, often employs multi-component reactions. These reactions are efficient and can be carried out under mild conditions, making them suitable for large-scale production. The use of iron-mediated desulfurization has also been demonstrated as an effective method for synthesizing these compounds .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-2-cyclohexylethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-2-cyclohexylethyl)cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Bromo-2-cyclohexylethyl)cyanamide exerts its effects involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The cyanamide moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.
Hydrogen cyanamide (H2CN2): Used in agriculture to promote bud break in fruit trees.
N-cyanoamine: A precursor in organic synthesis.
Uniqueness
(2-Bromo-2-cyclohexylethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the cyclohexyl group makes it a versatile intermediate for synthesizing a wide range of derivatives .
Propiedades
Número CAS |
194713-03-6 |
|---|---|
Fórmula molecular |
C9H15BrN2 |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
(2-bromo-2-cyclohexylethyl)cyanamide |
InChI |
InChI=1S/C9H15BrN2/c10-9(6-12-7-11)8-4-2-1-3-5-8/h8-9,12H,1-6H2 |
Clave InChI |
CPCHPBYVFPKTTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CNC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


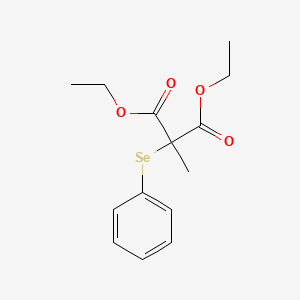
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
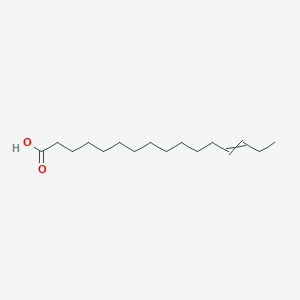
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
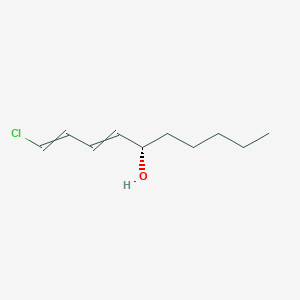
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
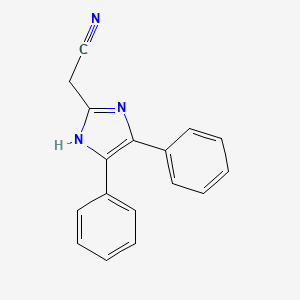
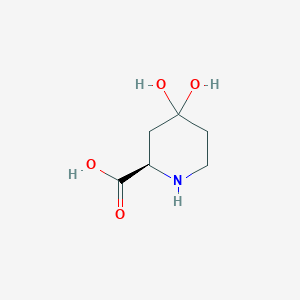
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
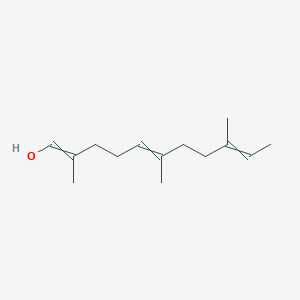
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
